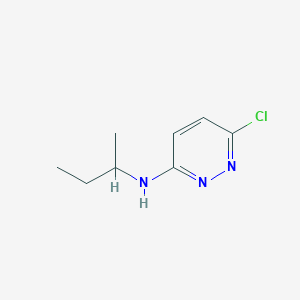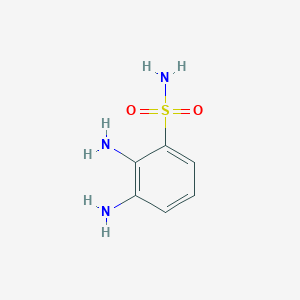![molecular formula C16H18N2 B1357541 {2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine CAS No. 937599-95-6](/img/structure/B1357541.png)
{2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“{2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine” is a compound with the molecular formula C16H18N2 and a molecular weight of 238.33 . It is also known by the synonym "(2-(3,4-DIHYDROQUINOLIN-1(2H)-YL)PHENYL)METHANAMINE" .
Molecular Structure Analysis
The molecular structure of “{2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine” is characterized by a 2-phenyl-3,4-dihydro-2H-1-quinoline moiety . Further structural analysis would require more specific data or computational modeling.Applications De Recherche Scientifique
Synthesis and Chemical Properties
"{2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine" and its derivatives are involved in various chemical synthesis processes and have been utilized for their chemical properties. For instance:
- Synthesis of Chemical Compounds : A study outlined an efficient synthetic method for 2, 3-dihydro-1H-indene-1-methanamine derivatives, emphasizing mild conditions and minimal pollution, leading to the production of new compounds (Zhou et al., 2013).
- Catalysis in Chemical Reactions : Certain 2-phenyl-2,5-dihydro-pyrazolo[4,3-c]quinolin-4-ones have been synthesized and evaluated for their selectivity as A3 adenosine receptor antagonists, showing promising results in biochemical assays, which could have implications in various chemical and biological processes (Baraldi et al., 2005).
Biochemical Applications
The compound has also shown potential in various biochemical applications:
- Photo-luminescence and Magnetic Properties : A series of Ln2 complexes based on an 8-hydroxyquinoline derivative have been studied for their photo-luminescence and magnetic properties. These complexes exhibit characteristic luminescence and slow magnetic relaxation behavior, indicating potential applications in materials science and magnetic studies (Chu et al., 2018).
- Antimicrobial Activity : Derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine were synthesized and demonstrated variable antibacterial and antifungal activities, suggesting their potential application in combating microbial infections (Visagaperumal et al., 2010).
Material Science and Nanotechnology
The compound and its derivatives have shown promise in the field of material science and nanotechnology:
- Metal Complex Formation : The formation of lanthanide complexes with specific formulas, showcasing distinct luminescence and magnetic properties, indicates potential applications in material science and nanotechnology (Chu et al., 2018).
Chemical Sensing and Analytical Applications
"{2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine" derivatives have been used in the development of chemical sensors:
- Chemosensors for Metal Ions : An anthracene-based receptor was synthesized to function as a highly selective chemosensor for Zn2+, displaying a distinct fluorescence enhancement and shift in the presence of Zn2+, which could be invaluable in analytical chemistry for detecting specific metal ions (Kim et al., 2013).
Propriétés
IUPAC Name |
[2-(3,4-dihydro-2H-quinolin-1-yl)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c17-12-14-7-2-4-10-16(14)18-11-5-8-13-6-1-3-9-15(13)18/h1-4,6-7,9-10H,5,8,11-12,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPDJFSKZLCZMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=CC=CC=C3CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Methyl 2-hydroxy-5-[2-(trimethylsilyl)ethynyl]-benzenecarboxylate](/img/structure/B1357477.png)

![1-[4-(2-Methylpiperidin-1-yl)phenyl]methanamine](/img/structure/B1357484.png)

![2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide](/img/structure/B1357492.png)